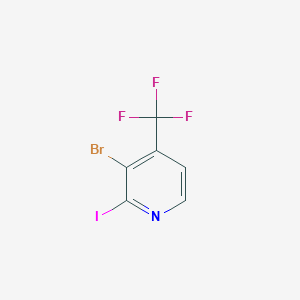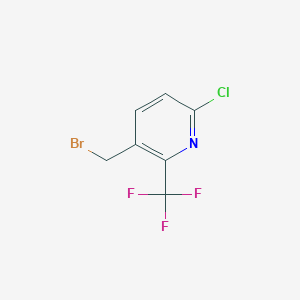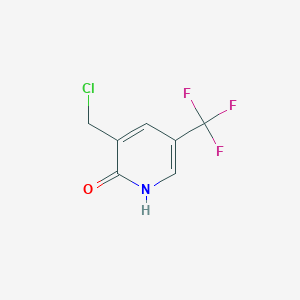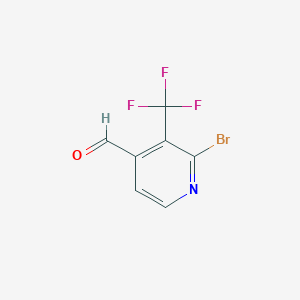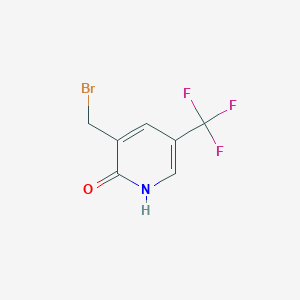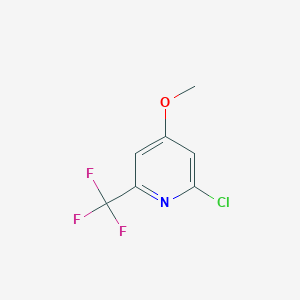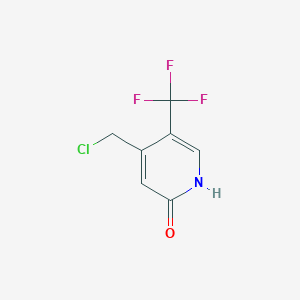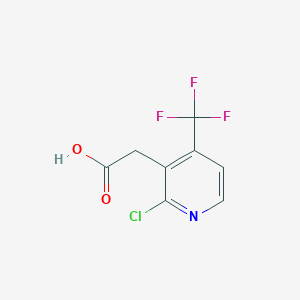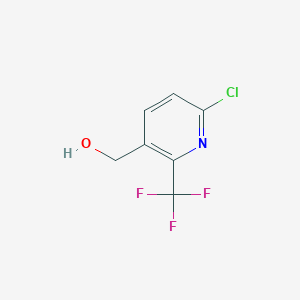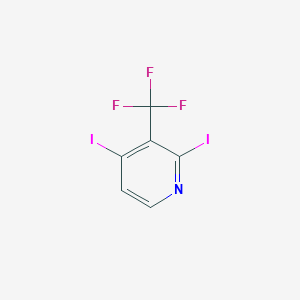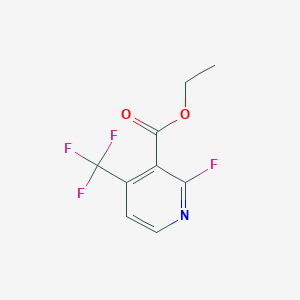
Taranabant ((1R,2R)stereoisomer)
Übersicht
Beschreibung
Taranabant ((1R,2R)stereoisomer) is the R-enantiomer of Taranabant . It is a highly potent and selective cannabinoid 1 (CB1) receptor inverse agonist . The IUPAC name for Taranabant ((1R,2R)stereoisomer) is N-((2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide .
Molecular Structure Analysis
The molecular weight of Taranabant ((1R,2R)stereoisomer) is 515.96 . The InChI code for this compound is 1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 .Physical And Chemical Properties Analysis
Taranabant ((1R,2R)stereoisomer) is a solid substance with a white to off-white color . The storage temperature is 28 C .Wissenschaftliche Forschungsanwendungen
Obesity and Weight Loss
Taranabant, a cannabinoid 1 receptor (CB1R) inverse agonist, has been extensively studied for its potential in obesity treatment. Research shows that taranabant can induce significant weight loss by decreasing caloric intake and increasing energy expenditure and fat oxidation. This effect was observed over a range of doses in obese subjects, demonstrating its potential as an obesity therapy. However, some clinical adverse events, including gastrointestinal and psychiatric effects, were noted (Addy et al., 2008).
Pharmacokinetics
A population pharmacokinetic model was developed for taranabant to estimate pharmacokinetic parameters and identify the influence of various covariates. The study found that taranabant's pharmacokinetic profile can be adequately described by a three-compartment model with first-order absorption and elimination. This study indicates that clinical dose adjustment based on covariate effects is not necessary (Li et al., 2010).
Safety and Tolerability
The safety, tolerability, pharmacokinetics, and pharmacodynamics of taranabant were evaluated in a double-blind, placebo-controlled study. The study revealed that taranabant has pharmacokinetic characteristics suitable for once-daily dosing. However, clinical adverse experiences associated with taranabant were generally mild and transient, including nausea, headache, and drowsiness (Addy et al., 2008).
Drug-Drug Interactions
Investigations into the influence of taranabant on other medications showed that coadministration with oral contraceptives did not lead to clinically meaningful alterations in their pharmacokinetic profiles. This is important for understanding the potential drug-drug interactions of taranabant, especially in the context of chronic conditions like obesity (Schwartz et al., 2009).
Mechanism of Action
The mechanism of action of taranabant and similar CB1R inverse agonists includes a reduction in food intake and an increase in energy expenditure. At the tissue level, fat mass reduction, liver lipid reduction, and improved insulin sensitivity have been shown. These effects are primarily explained by the action of CB1R inverse agonists on the central nervous system and their indirect influence on tissue metabolism through the autonomic nervous system (Fong & Heymsfield, 2009).
Weight Maintenance
A study evaluated the efficacy of taranabant in combination with weight maintenance counseling for sustaining weight loss achieved with a low-calorie diet. The study found that taranabant, combined with behavioral counseling, was effective in maintaining weight loss, although psychiatric-related adverse events were noted at higher doses (Wadden et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taranabant ((1R,2R)stereoisomer) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




